molecular formula C18H18N2O2S B2805550 2-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 863001-50-7

2-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2805550
CAS No.: 863001-50-7
M. Wt: 326.41
InChI Key: CAZGRPZXTKBFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic chemical compound for research use. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, known for conferring a wide range of biological activities. This structural motif is found in various pharmacologically active compounds and natural products . Specifically, THIQ derivatives have been extensively investigated as high-affinity, selective ligands for sigma-2 (σ2) receptors . The sigma-2 receptor is a promising biomarker that is significantly overexpressed in many proliferative cancer cells, with low or no expression in normal cells . As a result, sigma-2 receptor selective ligands have become valuable tools for studying the receptor's pharmacological functions, for tumor imaging, and in the development of novel cancer therapeutics . The presence of the 1,3-benzothiazole moiety in this compound further enhances its potential as a versatile scaffold in drug discovery. This product is intended for research purposes such as in vitro binding assays, mechanism of action studies, and as a building block in the synthesis of more complex molecules for pharmacological evaluation. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dimethoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-21-14-7-8-15(22-2)17-16(14)19-18(23-17)20-10-9-12-5-3-4-6-13(12)11-20/h3-8H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZGRPZXTKBFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326033
Record name 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dimethoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815886
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

863001-50-7
Record name 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dimethoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3,4-dihydroisoquinoline and 4,7-dimethoxybenzo[d]thiazole can be catalyzed by acids or bases to form the desired compound. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4,7-dimethoxybenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4,7-dimethoxybenzo[d]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. The compound’s structure allows it to fit into the enzyme’s binding pocket, where it forms interactions with key amino acid residues, leading to inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogues include:

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (V): This simpler derivative lacks the benzothiazole substituent but retains the 6,7-dimethoxy groups on the tetrahydroisoquinoline core. It has demonstrated moderate P-gp inhibitory activity, highlighting the importance of methoxy groups in modulating biological interactions .

1-(4-Nitrophenyl)-N-(β-D-galactopyranosyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (ABUTIA01): This derivative introduces a nitroaryl group and a glycosyl moiety, enhancing solubility but reducing membrane permeability compared to the benzothiazole-containing compound .

Key Structural Differences:

Compound Substituents Molecular Weight (g/mol) Notable Features
Target Compound Benzothiazole-2-yl, 4,7-dimethoxy 326.41 High rigidity, π-π stacking capability
6,7-Dimethoxy-THIQ (V) None (unsubstituted THIQ core) 207.27 Baseline P-gp inhibition
ABUTIA01 4-Nitrophenyl, glycosyl ~550 (estimated) Improved solubility, reduced permeability
ADOCUS 4-Chlorophenyl, acetyl 349.84 Enhanced lipophilicity

Biological Activity

The compound 2-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on recent research findings.

  • Molecular Formula : C14H21N3O2S
  • Molecular Weight : 295.4 g/mol
  • CAS Number : 1105188-35-9

1. Cholinesterase Inhibition

Recent studies have highlighted the compound's potential as a selective inhibitor of butyrylcholinesterase (BChE). In vitro assays demonstrated that derivatives of tetrahydroisoquinoline exhibit significant BChE inhibitory activity with an IC50 value of approximately 2.68±0.28μM2.68\pm 0.28\,\mu M . The inhibition was attributed to the compound's ability to interact with both the catalytic active site and the peripheral anionic site of BChE, suggesting a dual mechanism of action.

2. Neuroprotective Effects

The compound has shown promising neuroprotective effects in cellular models. Specifically, it was evaluated for its ability to inhibit amyloid-beta (Aβ) aggregation, a key factor in Alzheimer's disease pathology. The results indicated that it significantly reduced Aβ-induced cytotoxicity in SH-SY5Y neuroblastoma cells at concentrations as low as 5μM5\,\mu M, with cell viability increasing to 91.14±1.25%91.14\pm 1.25\% compared to untreated controls .

3. Adrenergic Receptor Affinity

Research has also explored the affinity of related compounds for adrenergic receptors. Some derivatives exhibited high selectivity for the alpha(2C)-adrenergic receptor, which may contribute to their therapeutic potential in managing conditions like hypertension and anxiety disorders . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the isoquinoline structure can enhance receptor selectivity and potency.

Case Study 1: Neuroprotective Activity

In a study focusing on neuroprotection against Aβ toxicity, compounds structurally related to 2-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline were tested. The findings revealed that these compounds could significantly improve cell viability and reduce oxidative stress markers in neuronal cells exposed to Aβ .

Case Study 2: Cholinesterase Inhibition

A series of experiments were conducted to evaluate the efficacy of various tetrahydroisoquinoline derivatives as BChE inhibitors. Among these, one derivative exhibited an IC50 value of 6.9μM6.9\,\mu M, demonstrating a strong inhibitory effect and highlighting the potential for developing new treatments for Alzheimer's disease .

Data Summary

Activity TypeMeasurement MethodResult
BChE InhibitionIn vitro enzyme assayIC50 = 2.68±0.28μM2.68\pm 0.28\mu M
NeuroprotectionSH-SY5Y cell modelCell viability = 91.14%91.14\%
Adrenergic Receptor AffinityBinding assaysHigh selectivity for alpha(2C)

Q & A

Q. What are the common synthetic routes for preparing 2-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between benzothiazole and tetrahydroisoquinoline precursors. Key steps include:
  • Nucleophilic substitution : Reacting halogenated benzothiazoles with tetrahydroisoquinoline under reflux in polar aprotic solvents (e.g., DMF) with triethylamine as a base .
  • Oxidative functionalization : Using IBX-mediated reactions to introduce carbonyl or amide groups at specific positions, requiring controlled temperatures (e.g., 80°C) and inert atmospheres .
  • Scalable chlorination : Sodium hypochlorite in tert-butanol for regioselective halogenation of the tetrahydroisoquinoline core .
    Critical factors : Solvent polarity, catalyst selection (e.g., triethylamine vs. NaH), and reaction time (1.5–2 hours for reflux) significantly impact yield (reported 75–85% in optimized conditions) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are spectral data interpreted?

  • Methodological Answer :
  • NMR spectroscopy :
  • ¹H NMR : Identifies methoxy groups (δ 3.7–4.0 ppm) and tetrahydroisoquinoline protons (δ 2.5–3.5 ppm for CH₂ groups). Aromatic benzothiazole protons appear as doublets (δ 6.8–7.5 ppm) .
  • ¹³C NMR : Confirms methoxy carbons (δ 55–60 ppm) and benzothiazole/tetrahydroisoquinoline sp²/sp³ carbons .
  • Mass spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., m/z 460.2 [M+H]⁺) and fragmentation patterns to validate the backbone structure .
  • X-ray crystallography : Resolves stereochemistry and π-stacking interactions in crystalline forms, critical for confirming regioselectivity .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of functional group introduction in the tetrahydroisoquinoline moiety during synthesis?

  • Methodological Answer : Regioselectivity is influenced by:
  • Electron-donating groups : Methoxy substituents on benzothiazole direct electrophilic attacks to the C2 position of tetrahydroisoquinoline via resonance effects .
  • Catalyst design : Using IBX in oxidative Ugi-type reactions promotes C1-functionalization over N-functionalization due to steric hindrance .
  • Solvent effects : Polar solvents (e.g., DMF) stabilize transition states for C–N coupling, while nonpolar solvents favor halogenation at tertiary carbons .
    Example : Sodium hypochlorite in tert-butanol selectively chlorinates the C2 position of 6,7-dimethoxy-tetrahydroisoquinoline with >90% purity .

Q. What strategies are recommended for resolving contradictions in biological activity data between in vitro and in vivo studies for benzothiazole-isoquinoline derivatives?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure bioavailability and metabolic stability using LC-MS to identify rapid clearance or poor absorption in vivo .
  • Target engagement assays : Use fluorescence polarization or SPR to confirm binding affinity discrepancies (e.g., neuroactive targets like monoamine transporters) .
  • Structural analogs : Compare activity of derivatives (e.g., nomifensine) to isolate the impact of methoxy vs. methyl groups on efficacy .
    Case study : Compounds with extended π-conjugation (e.g., chromenone-thiazole hybrids) show enhanced in vivo stability due to reduced CYP450 metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.